molecular formula C9H8F4O B3069930 2-(4-Fluoro-2-(trifluoromethyl)phenyl)ethanol CAS No. 1000521-36-7

2-(4-Fluoro-2-(trifluoromethyl)phenyl)ethanol

Cat. No.: B3069930
CAS No.: 1000521-36-7
M. Wt: 208.15 g/mol
InChI Key: CSSSHEINPOXUBN-UHFFFAOYSA-N
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Description

2-(4-Fluoro-2-(trifluoromethyl)phenyl)ethanol is an organic compound with the molecular formula C9H8F4O. It is a fluorinated phenyl ethanol derivative, characterized by the presence of both fluoro and trifluoromethyl groups on the phenyl ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Fluoro-2-(trifluoromethyl)phenyl)ethanol can be achieved through several methods. One common approach involves the reduction of the corresponding ketone, 2-(4-Fluoro-2-(trifluoromethyl)phenyl)acetone, using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) under controlled conditions .

Industrial Production Methods

Industrial production of this compound may involve catalytic hydrogenation processes, where the ketone precursor is subjected to hydrogen gas in the presence of a palladium catalyst. This method ensures high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-(4-Fluoro-2-(trifluoromethyl)phenyl)ethanol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2-(4-Fluoro-2-(trifluoromethyl)phenyl)ethanol has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex fluorinated organic compounds.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development due to its unique chemical properties.

    Industry: Utilized in the production of specialty chemicals and materials

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-Fluoro-3-(trifluoromethyl)phenyl)ethanol
  • 2-(4-(Trifluoromethyl)phenyl)ethanol
  • 4-(Trifluoromethyl)phenol

Uniqueness

2-(4-Fluoro-2-(trifluoromethyl)phenyl)ethanol is unique due to the specific positioning of the fluoro and trifluoromethyl groups on the phenyl ring. This structural arrangement imparts distinct chemical and physical properties, making it a valuable compound for various applications .

Properties

IUPAC Name

2-[4-fluoro-2-(trifluoromethyl)phenyl]ethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8F4O/c10-7-2-1-6(3-4-14)8(5-7)9(11,12)13/h1-2,5,14H,3-4H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSSSHEINPOXUBN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1F)C(F)(F)F)CCO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8F4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40695212
Record name 2-[4-Fluoro-2-(trifluoromethyl)phenyl]ethan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40695212
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

208.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1000521-36-7
Record name 2-[4-Fluoro-2-(trifluoromethyl)phenyl]ethan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40695212
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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